1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide
Description
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-22(2,3)21-27-20(31-28-21)15-6-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-4-7-16(23)8-5-14/h4-9,11-13H,10H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVRRPZMLNSBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine and imidazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of acid catalysts and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as distillation under reduced pressure and the use of advanced catalysts can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of oxadiazole compounds often exhibit significant anti-cancer properties. A study published in Tetrahedron highlighted the synthesis of various 1,2,4-oxadiazole derivatives and their evaluation against cancer cell lines. The study found that certain oxadiazole compounds demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in vitro .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds containing imidazole and oxadiazole rings have been studied for their ability to inhibit inflammatory pathways. In vitro assays have shown that such compounds can modulate cytokine production and reduce inflammation markers in cellular models .
Antimicrobial Properties
There is growing interest in the antimicrobial activity of oxadiazole-containing compounds. Preliminary studies have indicated that certain derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Case Studies
Several case studies have documented the biological activities of similar compounds:
Mechanism of Action
The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.
Pyridine Derivatives: Compounds with pyridine rings, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
Imidazole Derivatives: Compounds with imidazole rings, such as 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate.
Uniqueness
What sets 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide represents a novel class of oxadiazole derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxadiazole moiety, a pyridine ring, and an imidazole carboxamide. The presence of the tert-butyl group and fluorophenyl substitution is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting potent anticancer properties comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was shown to increase p53 expression levels, leading to enhanced apoptotic signaling in MCF-7 cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Broad-Spectrum Activity : Preliminary tests indicate that derivatives containing the oxadiazole core exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of oxadiazole derivatives suggests potential therapeutic applications:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for enhancing cytotoxicity and antimicrobial activity.
- Substituents : The tert-butyl group enhances lipophilicity, improving cell membrane penetration, while the fluorophenyl group may enhance binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
